N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide
Description
N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a methylmorpholine moiety, and a cyclopropane sulfonamide, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-16(7-8-16)23(20,21)18-15(12-3-5-13(17)6-4-12)14-11-19(2)9-10-22-14/h3-6,14-15,18H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBIUPITSNVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(C2CN(CCO2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
-
Synthesis of the Methylmorpholine Moiety: : The next step involves the synthesis of 4-methylmorpholine, which can be prepared by reacting morpholine with methyl iodide in the presence of a base like potassium carbonate.
-
Coupling Reaction: : The chlorophenyl intermediate is then coupled with the methylmorpholine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.
-
Cyclopropane Formation: : The final step involves the introduction of the cyclopropane ring and the sulfonamide group. This can be achieved through a cyclopropanation reaction using diazomethane followed by sulfonamide formation using sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
-
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. Its potential as an enzyme inhibitor or receptor modulator can be explored through in vitro and in vivo studies.
Medicine
In medicine, the compound’s sulfonamide group suggests potential applications as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for its efficacy against various bacterial strains.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-1-methylcyclopropane-1-sulfonamide
- N-[(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide
- N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-cyclopropane-1-sulfonamide
Uniqueness
N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-methylcyclopropane-1-sulfonamide is unique due to the combination of its structural features. The presence of both a chlorophenyl group and a methylmorpholine moiety, along with the cyclopropane sulfonamide, provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
